2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a pyridazine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.
Sulfonamide Formation: The final step involves the reaction of the amine group on the pyridazine ring with a sulfonyl chloride derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the morpholine and pyridazine rings may interact with other binding sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of morpholine.
2,3-dichloro-N-(4-(6-pyrrolidinopyridazin-3-yl)phenyl)benzenesulfonamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of the sulfonamide group with the morpholine and pyridazine rings provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-16-2-1-3-18(20(16)22)30(27,28)25-15-6-4-14(5-7-15)17-8-9-19(24-23-17)26-10-12-29-13-11-26/h1-9,25H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFVBUZJXEKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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